![molecular formula C13H9F3O3 B13205919 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one is a chemical compound with the molecular formula C13H9F3O3 and a molecular weight of 270.20 g/mol This compound is characterized by the presence of a furan ring substituted with a trifluoromethoxyphenyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the reaction of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with various reagents to form the desired product .
Chemical Reactions Analysis
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound has a similar structure but lacks the furan ring, which may result in different chemical and biological properties.
5-[3-(Trifluoromethyl)phenyl]furan-2-carbaldehyde: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
The presence of the furan ring and the trifluoromethoxy group in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C13H9F3O3 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C13H9F3O3/c1-8(17)11-5-6-12(18-11)9-3-2-4-10(7-9)19-13(14,15)16/h2-7H,1H3 |
InChI Key |
UXOIWMBXQHRWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


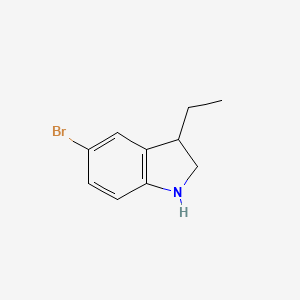
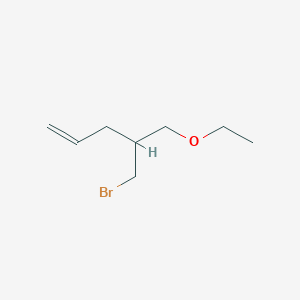
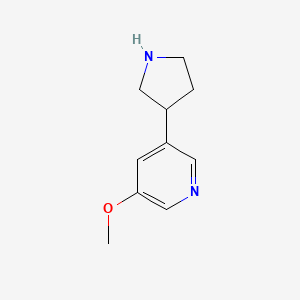

![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
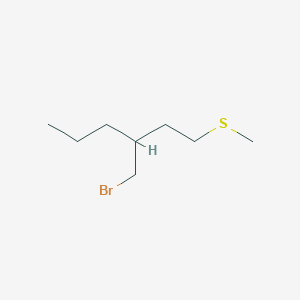

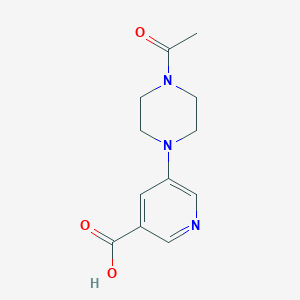

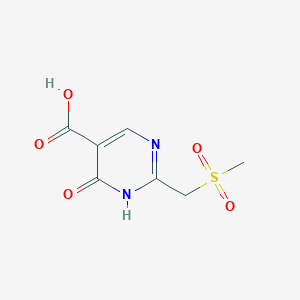
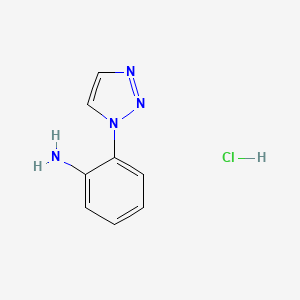
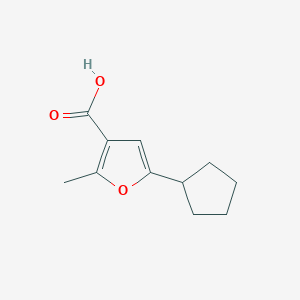
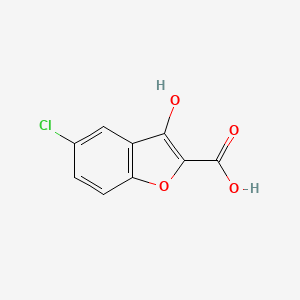
![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
